1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine
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Overview
Description
1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine is a complex organic compound belonging to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and a piperidine ring
Preparation Methods
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-A]pyrimidine core: This step involves the cyclization of appropriate precursors, such as 5-amino-pyrazoles and 2,4-dichloropyrimidine, under controlled conditions.
Introduction of the 3,4-dimethoxyphenyl group: This is achieved through a substitution reaction where the pyrazolo[1,5-A]pyrimidine core is reacted with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst.
Attachment of the piperidine ring: The final step involves the nucleophilic substitution of the intermediate compound with piperidine under basic conditions.
Chemical Reactions Analysis
1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine involves its interaction with specific molecular targets. For instance, the compound has been shown to inhibit CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine can be compared with other pyrazolopyrimidine derivatives, such as:
2-(7-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-3-methoxyphenol: This compound shares a similar core structure but differs in the substituents attached to the pyrimidine ring.
3-(5-Bromo-2,3-dimethoxyphenyl)-[1,2,4]oxadiazole: Another related compound with a different heterocyclic ring system, showcasing the versatility of the 3,4-dimethoxyphenyl group in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a CDK2 inhibitor, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-14-11-20(23-9-5-4-6-10-23)24-19(21-14)13-16(22-24)15-7-8-17(25-2)18(12-15)26-3/h7-8,11-13H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVLOXJVYSXSSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCCCC3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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